molecular formula C12H14O6S B14555911 Dimethyl 2-(benzenesulfonyl)butanedioate CAS No. 62163-88-6

Dimethyl 2-(benzenesulfonyl)butanedioate

Cat. No.: B14555911
CAS No.: 62163-88-6
M. Wt: 286.30 g/mol
InChI Key: AOSASQBKIFRGAG-UHFFFAOYSA-N
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Description

Dimethyl 2-(benzenesulfonyl)butanedioate is an organosulfur compound characterized by a butanedioate (succinate) backbone esterified with methyl groups at both termini and a benzenesulfonyl substituent at the C2 position. The benzenesulfonyl group introduces strong electron-withdrawing properties, influencing reactivity and stability.

The compound’s synthesis likely involves sulfonation of a succinate precursor followed by esterification. Its crystalline structure could be resolved using programs like SHELX, a widely employed tool for small-molecule crystallography .

Properties

CAS No.

62163-88-6

Molecular Formula

C12H14O6S

Molecular Weight

286.30 g/mol

IUPAC Name

dimethyl 2-(benzenesulfonyl)butanedioate

InChI

InChI=1S/C12H14O6S/c1-17-11(13)8-10(12(14)18-2)19(15,16)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3

InChI Key

AOSASQBKIFRGAG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C(=O)OC)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(benzenesulfonyl)butanedioate typically involves the esterification of butanedioic acid derivatives with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of dimethyl 2-(benzenesulfonyl)butanedioate involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester groups may also undergo hydrolysis, releasing butanedioic acid derivatives that can participate in various metabolic pathways .

Comparison with Similar Compounds

Key Comparisons :

  • Electron-Withdrawing Groups : The benzenesulfonyl group in the target compound enhances electrophilicity compared to the sulfosuccinate’s sulfonate group in Docusate derivatives. This difference impacts solubility and reactivity in substitution reactions.
  • Branching vs. Aromaticity : Docusate derivatives feature a branched 2-ethylhexyl chain, improving surfactant properties, whereas the aromatic benzenesulfonyl group in the target compound may favor π-π interactions in crystal packing or receptor binding .

Physicochemical and Application Differences

  • Solubility : Sulfosuccinates (e.g., Docusate sodium) are highly water-soluble due to ionic sulfonate groups, whereas the target compound’s ester and sulfonyl groups likely render it more lipophilic.
  • Thermal Stability : Benzenesulfonyl derivatives typically exhibit higher thermal stability than hydrazinylidene analogs due to stronger C-S and S=O bonds.
  • Pharmacological Relevance : Docusate derivatives are USP-certified for clinical use as surfactants , while the triazine analog may serve as a bioactive nucleoside precursor . The target compound’s applications remain speculative but could include catalysis or polymer synthesis.

Research Findings and Gaps

Crystallography and Structural Analysis

For example, sulfosuccinate derivatives often form hydrated crystals with layered ionic lattices, whereas aromatic sulfonyl esters may exhibit denser packing due to van der Waals interactions.

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